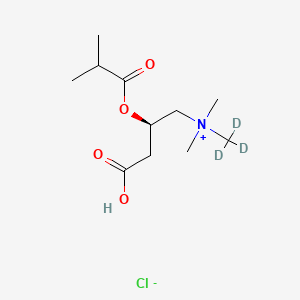

Isobutyryl-L-carnitine-d3 (chloride)

Description

Overview of Acylcarnitine Function and Metabolism

Acylcarnitines are a class of molecules essential for cellular energy metabolism. metwarebio.com Formed by the esterification of carnitine with an acyl group derived from fatty acids or amino acids, they are found in various tissues, including the heart, skeletal muscles, and liver. creative-proteomics.com The primary and most well-understood function of acylcarnitines is to facilitate the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix. metwarebio.comcreative-proteomics.com This process, known as the carnitine shuttle, is indispensable for fatty acid β-oxidation—the metabolic pathway that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, the cell's main energy currency. creative-proteomics.comnih.gov

The metabolism of acylcarnitines involves a coordinated series of enzymatic reactions. The process begins when long-chain acyl-CoAs are converted to acylcarnitines by the enzyme carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. nih.gov The resulting acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). metwarebio.comnih.govnih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine. nih.govnih.gov

Beyond their role in fatty acid oxidation, acylcarnitines are also involved in modulating metabolic pathways, detoxifying the cell by removing excess or unusual acyl groups, and maintaining the balance of the mitochondrial acyl-CoA/CoA ratio. metwarebio.comnih.gov The catabolism of branched-chain amino acids (BCAAs) also produces acyl-CoA intermediates that can be converted to their respective acylcarnitines. nih.govnih.gov Consequently, the analysis of the acylcarnitine profile in blood or tissues provides a valuable snapshot of cellular metabolic status, making these molecules important biomarkers for diagnosing and monitoring inborn errors of metabolism and other metabolic disorders. metwarebio.combmj.comnicklauschildrens.org

Principles and Advantages of Stable Isotope Labeling in Metabolomics

Metabolomics aims to comprehensively measure the full complement of small-molecule metabolites in a biological system. nih.gov However, accurately identifying and quantifying these metabolites can be challenging. doi.org Stable isotope labeling (SIL) is a powerful technique used to overcome these limitations. nih.govdoi.org It involves introducing atoms with non-radioactive "heavy" isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into metabolic pathways. numberanalytics.com

The core principle of SIL is that isotopically labeled molecules are chemically identical to their naturally occurring ("light") counterparts but have a different mass. numberanalytics.com This mass difference allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. doi.orgnumberanalytics.com

The advantages of using stable isotope-labeled compounds in metabolomics research are significant:

Accurate Quantification: Labeled compounds serve as ideal internal standards. caymanchem.comlabclinics.com By adding a known amount of a labeled standard to a sample, the endogenous, unlabeled metabolite can be measured with high precision and accuracy, as the standard corrects for variations during sample preparation and analysis.

Metabolite Identification: SIL helps in the structural elucidation of unknown metabolites. By tracing the incorporation of labeled atoms, researchers can confirm the elemental composition and identity of a detected metabolic feature. nih.govdoi.org

Metabolic Flux Analysis: SIL enables the tracing of metabolic pathways in real-time. numberanalytics.com By providing a labeled substrate (e.g., ¹³C-glucose), researchers can follow the path of the labeled atoms through various metabolic reactions, measuring the rate, or flux, of these pathways. nih.govnumberanalytics.com This provides a dynamic view of cellular metabolism that is unattainable with simple concentration measurements. nih.gov

Significance of Isobutyryl-L-carnitine within the Acylcarnitine Profile

Within the complex acylcarnitine profile, specific species serve as biomarkers for distinct metabolic pathways. Isobutyryl-L-carnitine (C4 carnitine) is a short-chain acylcarnitine that holds particular significance as it is an intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. nih.govfrontiersin.org

The breakdown of valine produces isobutyryl-CoA. frontiersin.org Under normal metabolic conditions, isobutyryl-CoA is further processed by the enzyme isobutyryl-CoA dehydrogenase. nih.gov However, in individuals with a deficiency in this enzyme, isobutyryl-CoA accumulates in the mitochondria. caymanchem.comresearchgate.net To prevent the toxic buildup of this intermediate and to free up the essential cofactor coenzyme A (CoA), the excess isobutyryl groups are esterified to carnitine, forming isobutyryl-L-carnitine, which can then be exported from the mitochondria and detected in the blood. nih.gov

Therefore, an elevated level of isobutyryl-L-carnitine in a patient's acylcarnitine profile is a key diagnostic marker for isobutyryl-CoA dehydrogenase deficiency, an inborn error of valine metabolism. caymanchem.comresearchgate.net The analysis of acylcarnitine profiles, including isobutyryl-L-carnitine, is a cornerstone of newborn screening programs using tandem mass spectrometry, allowing for the early detection of this and other metabolic disorders. bmj.comresearchgate.net

Rationale for Utilizing Isobutyryl-L-carnitine-d3 (chloride) as a Research Tool

The precise and accurate quantification of endogenous metabolites is crucial for the diagnosis and study of metabolic diseases. Isobutyryl-L-carnitine-d3 (chloride) is the deuterium-labeled form of isobutyryl-L-carnitine and is designed specifically for use as an internal standard in quantitative metabolomics, typically employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comlabclinics.combiomol.com

The rationale for its use is rooted in the principles of stable isotope dilution mass spectrometry. Here’s why it is an indispensable research tool:

Chemical and Physical Similarity: Isobutyryl-L-carnitine-d3 behaves almost identically to its natural, unlabeled counterpart during sample extraction, derivatization, and chromatographic separation. This co-elution ensures that any sample loss or analytical variability affects both the standard and the target analyte equally.

Mass Distinction: The three deuterium atoms (d3) give the molecule a mass that is three Daltons higher than the unlabeled version. caymanchem.com This mass shift allows a mass spectrometer to detect and quantify both the labeled internal standard and the endogenous unlabeled isobutyryl-L-carnitine simultaneously and without interference.

Enhanced Accuracy: By adding a precise, known quantity of Isobutyryl-L-carnitine-d3 to a biological sample (like blood or plasma) at the beginning of the analytical workflow, a ratio of the endogenous analyte to the internal standard can be calculated. This ratio provides a highly accurate and reproducible quantification of the true concentration of isobutyryl-L-carnitine in the sample, correcting for any potential inconsistencies in the procedure. nih.gov

Data Tables

Table 1: Properties of Isobutyryl-L-carnitine-d3 (chloride)

| Property | Value | Source |

|---|---|---|

| Formal Name | (R)-3-carboxy-2-(isobutyryloxy)-N,N-dimethyl-N-(methyl-d3)propan-1-aminium, monochloride | caymanchem.combiomol.com |

| Molecular Formula | C₁₁H₁₉D₃NO₄ • Cl | caymanchem.combioscience.co.uk |

| Formula Weight | 270.8 | caymanchem.combiomol.com |

| Purity | ≥99% deuterated forms (d1-d3) | caymanchem.combiomol.combioscience.co.uk |

| Formulation | A crystalline solid | biomol.combioscience.co.uk |

| Primary Application | Internal standard for quantification of isobutyryl-L-carnitine by GC- or LC-MS | caymanchem.comlabclinics.com |

Table 2: Key Enzymes and Transporters in Acylcarnitine Metabolism

| Name | Abbreviation | Function | Source |

|---|---|---|---|

| Carnitine Palmitoyltransferase 1 | CPT1 | Converts acyl-CoAs to acylcarnitines on the outer mitochondrial membrane. | nih.gov |

| Carnitine-Acylcarnitine Translocase | CACT | Transports acylcarnitines across the inner mitochondrial membrane. | nih.govnih.gov |

| Carnitine Palmitoyltransferase 2 | CPT2 | Converts acylcarnitines back to acyl-CoAs inside the mitochondrion. | nih.govnih.gov |

| Isobutyryl-CoA Dehydrogenase | IBDH | An enzyme in the valine catabolism pathway; its deficiency leads to elevated isobutyryl-L-carnitine. | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C11H22ClNO4 |

|---|---|

Molecular Weight |

270.77 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1/i3D3; |

InChI Key |

FWUACOYFRJEMMP-WINMCZQPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)C.[Cl-] |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Synthesis and Characterization of Isobutyryl L Carnitine D3 Chloride for Research Purity

Strategies for Deuterium (B1214612) Incorporation in Chiral Molecules

Introducing deuterium into a chiral molecule like L-carnitine demands synthetic strategies that are not only efficient but also preserve the compound's essential stereochemistry. The (R)-configuration of the L-carnitine backbone is crucial for its biological recognition and function. creative-proteomics.com Therefore, synthetic routes must avoid racemization at the chiral center.

Several established methods can be employed for deuterium labeling:

De Novo Synthesis with Deuterated Reagents: This is one of the most direct and controllable methods. For Isobutyryl-L-carnitine-d3 (chloride), where the label is typically on a methyl group of the quaternary amine, the synthesis can be designed to introduce the deuterium at a late stage. acs.org A common approach involves the reaction of a demethylated L-carnitine precursor with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I). google.com This ensures the specific placement of the d3-methyl group while retaining the pre-existing stereocenter of the L-carnitine starting material.

Hydrogen-Deuterium Exchange (H/D Exchange): This technique involves swapping hydrogen atoms for deuterium atoms by exposing the molecule to a deuterium source, most commonly deuterium oxide (D2O), often under basic or acidic conditions or with the aid of a metal catalyst. acs.orgresearchgate.net While effective, achieving site-selectivity can be challenging, and conditions must be carefully chosen to prevent unwanted side reactions or racemization of the chiral center.

Reductive Deuteration: This method uses deuterium-donating reducing agents, like lithium aluminum deuteride (B1239839) (LiAlD4), to introduce deuterium, typically by reducing a carbonyl group or other reducible functional group. nih.gov The stereochemical outcome of such a reduction must be carefully controlled to maintain the desired chirality.

Biocatalytic and Stereoselective Methods: Emerging techniques leverage enzymes to perform highly specific and stereoselective deuteration reactions. rsc.orgrsc.org These methods can offer excellent control over the position and stereochemistry of the deuterium label, representing an advanced approach to creating complex chiral deuterated molecules. rsc.org

For Isobutyryl-L-carnitine-d3 (chloride), the formal name (R)-3-carboxy-2-(isobutyryloxy)-N,N-dimethyl-N-(methyl-d3)propan-1-aminium, monochloride, indicates that one of the N-methyl groups is deuterated. caymanchem.com A synthetic strategy starting with chirally pure (R)-carnitine or a derivative and introducing the d3-methyl group via a methylation reaction is a robust approach to guarantee the final product's stereochemical integrity. google.com

Analytical Methodologies for Determining Isotopic Enrichment and Chemical Purity

After synthesis, the resulting compound must undergo rigorous analytical testing to confirm its structure and quantify its purity. Two distinct parameters are of critical importance: isotopic enrichment and chemical purity. rsc.org

Isotopic Enrichment refers to the percentage of the molecules that have been successfully labeled with the desired number of deuterium atoms. A high isotopic enrichment (typically >98%) is crucial for an internal standard to minimize signal interference from its natural, non-labeled (d0) form.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful, as it can resolve the mass difference between the non-deuterated compound and its various deuterated isotopologs (d1, d2, d3, etc.). nih.gov By analyzing the mass spectrum, the relative abundance of each isotopolog can be measured, and from this data, the isotopic purity is calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as an essential complementary technique. While ¹H NMR can confirm the disappearance of a proton signal at the site of deuteration, ²H (Deuterium) NMR can directly detect the deuterium nucleus, confirming its precise location within the molecular structure. rsc.org This provides unambiguous structural confirmation that MS alone cannot offer.

Chemical Purity is the measure of the target compound relative to any residual starting materials, by-products, or other contaminants. High chemical purity is necessary to ensure that no other compound interferes with the analytical measurement. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for assessing the chemical purity of polar molecules like acylcarnitines. nih.govnih.gov The liquid chromatography step separates the target compound, Isobutyryl-L-carnitine-d3, from any impurities. The tandem mass spectrometer then provides sensitive and specific detection, allowing for the quantification of the main compound and any impurities present. clearsynth.com

The table below summarizes the key analytical methods used for characterization.

| Analytical Goal | Primary Technique | Complementary Technique | Information Provided |

| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Percentage of molecules containing the deuterium label (e.g., % d3). rsc.orgnih.gov |

| Label Position | Nuclear Magnetic Resonance (NMR) | Tandem Mass Spectrometry (MS/MS) | Confirms the specific location of the deuterium atoms on the molecule. rsc.orgnih.gov |

| Chemical Purity | Liquid Chromatography (LC) with MS or UV detection | Gas Chromatography (GC-MS) | Percentage of the desired compound relative to chemical impurities. nih.govresearchgate.net |

| Structural Confirmation | NMR and HRMS | - | Confirms the overall chemical structure and molecular formula. rsc.org |

Quality Control Considerations for Deuterated Metabolite Standards

The utility of Isobutyryl-L-carnitine-d3 (chloride) as a research tool is directly dependent on its quality. As a deuterated metabolite standard, its primary application is as an internal standard in isotope dilution mass spectrometry assays. caymanchem.comnih.gov This method allows for highly accurate and precise quantification of the endogenous (non-labeled) Isobutyryl-L-carnitine in complex biological matrices like plasma or urine. nih.govnebiolab.com

Effective quality control (QC) for such a standard encompasses several key considerations:

Purity and Identity: The standard must be of the highest possible purity, both chemically and isotopically. Chemical impurities can introduce interfering signals in the MS analysis, while low isotopic enrichment can compromise quantification accuracy by contributing to the signal of the analyte being measured. nih.gov A comprehensive certificate of analysis, detailing purity and identity confirmed by methods like LC-MS and NMR, is essential.

Isotopic Stability: The deuterium label must be stable and not prone to back-exchange with protons from the solvent or sample matrix. cerilliant.com Labels on heteroatoms (like -OH or -NH) can be labile. For Isobutyryl-L-carnitine-d3, the deuterium atoms are on a methyl group attached to nitrogen, forming stable carbon-deuterium bonds that are not susceptible to exchange under typical analytical conditions.

Accurate Concentration: For use in quantitative assays, the concentration of the standard solution must be known precisely. This is typically achieved through careful gravimetric preparation using a well-characterized, high-purity solid material.

Routine Quality Checks: Laboratories using these standards should implement their own QC procedures. bu.edu This includes running QC samples—often a pooled matrix sample—at regular intervals within an analytical batch to monitor the performance and stability of the internal standard's signal over time. ucdavis.edu This ensures the reliability and reproducibility of the data generated in large-scale studies.

The table below outlines the critical quality control parameters for a deuterated internal standard.

| Quality Parameter | Importance | Typical Specification | Verification Method |

| Chemical Purity | Prevents analytical interference from contaminants. nih.gov | >98% | LC-MS, HPLC-UV |

| Isotopic Enrichment | Ensures accurate quantification by minimizing d0 contribution. researchgate.net | >98% | HRMS |

| Stereochemical Purity | Ensures the standard accurately mimics the biological analyte. | >99% (R)-enantiomer | Chiral Chromatography |

| Isotopic Stability | Guarantees the label is not lost during storage or analysis. cerilliant.com | Stable C-D bond | NMR, structural analysis |

| Verified Concentration | Critical for accurate preparation of calibrators and controls. | Gravimetrically prepared | Analytical balance, Certificate of Analysis |

Advanced Mass Spectrometry Based Analytical Methodologies for Isobutyryl L Carnitine Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely employed for the analysis of acylcarnitines in biological samples. sigmaaldrich.com The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Comprehensive Sample Preparation Protocols for Biological Matrices

The initial and critical step in the analytical workflow is the effective extraction of acylcarnitines from complex biological matrices like plasma, urine, or tissue homogenates. nih.govnih.gov The primary goal is to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the target analytes and compromise the accuracy of the results.

Commonly employed sample preparation techniques include:

Protein Precipitation (PPT): This is a straightforward and widely used method. future-science.comrestek.com It involves the addition of a cold organic solvent, typically methanol (B129727) or acetonitrile (B52724), to the biological sample. future-science.comrestek.com This denatures and precipitates the majority of the proteins, which are then removed by centrifugation. The resulting supernatant, containing the acylcarnitines, can be further processed or directly injected into the LC-MS/MS system. restek.com For instance, a common protocol involves precipitating plasma proteins by adding 300 μl of an acetonitrile solution containing the internal standard to 30 μl of plasma. future-science.com

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT. It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analytes of interest while allowing interfering compounds to be washed away. The retained acylcarnitines are then eluted with a suitable solvent. This technique is particularly useful for complex matrices or when lower detection limits are required.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of analytes between two immiscible liquid phases. While less common for acylcarnitines than PPT or SPE, it can be an effective cleanup step in certain applications.

The choice of sample preparation protocol depends on several factors, including the nature of the biological matrix, the required sensitivity, and the desired sample throughput. For high-throughput clinical analyses, automated PPT in a 96-well plate format is often preferred due to its simplicity and speed.

Comparison of Sample Preparation Techniques for Acylcarnitine Analysis

| Technique | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent. | Fast, simple, and cost-effective. Suitable for automation. | Less selective, may result in significant matrix effects. | High-throughput screening in plasma and serum. future-science.com |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | High selectivity, cleaner extracts, reduced matrix effects. | More time-consuming and expensive than PPT. Method development can be complex. | Quantitative analysis requiring low detection limits; complex matrices like urine. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can provide clean extracts. | Can be labor-intensive, requires larger volumes of organic solvents. | Specific research applications where other methods are not suitable. |

Optimization of Chromatographic Separation Parameters for Acylcarnitines

Chromatographic separation is essential for distinguishing isobutyryl-L-carnitine from its isomers, such as butyryl-L-carnitine, which have the same mass and cannot be differentiated by mass spectrometry alone. nih.gov The optimization of chromatographic parameters is key to achieving the necessary resolution.

Key considerations for chromatographic optimization include:

Column Chemistry: Reversed-phase (RP) columns, such as C8 and C18, are commonly used for acylcarnitine analysis. nih.gov These columns separate compounds based on their hydrophobicity. Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for separating polar compounds like acylcarnitines. sigmaaldrich.comacs.org HILIC columns can provide excellent retention and separation of short-chain acylcarnitines. sigmaaldrich.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives to improve peak shape and ionization efficiency. future-science.com Formic acid is a common additive that provides protons for positive mode electrospray ionization (ESI). future-science.com Ammonium (B1175870) acetate (B1210297) can also be used as a modifier. sigmaaldrich.com

Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is typically employed to effectively separate a wide range of acylcarnitines with varying chain lengths and polarities within a reasonable run time. nih.gov For instance, a gradient might start with a high percentage of aqueous mobile phase to retain and separate the very polar short-chain acylcarnitines and gradually increase the organic solvent percentage to elute the more hydrophobic long-chain acylcarnitines. nih.gov

Selection and Validation of Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry operates by selecting a specific precursor ion (the ionized molecule of interest), fragmenting it, and then detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.gov

For isobutyryl-L-carnitine and its deuterated internal standard, the selection and optimization of MRM transitions are crucial. In positive ion ESI, acylcarnitines typically produce a characteristic product ion at a mass-to-charge ratio (m/z) of 85. nih.gov

The MRM transitions for isobutyryl-L-carnitine and its d3-labeled internal standard are as follows:

MRM Transitions for Isobutyryl-L-carnitine and its d3-Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Isobutyryl-L-carnitine | 288.2 | 85.1 | nih.gov |

| Isobutyryl-L-carnitine-d3 | 291.4 | 85.1 | nih.gov |

The validation of these MRM transitions involves optimizing the collision energy to maximize the production of the product ion, thereby enhancing the sensitivity of the assay. The specificity of the transitions is confirmed by ensuring that no interfering peaks are observed at the retention time of the analytes in blank matrix samples. nih.gov

Critical Role of Isobutyryl-L-carnitine-d3 (chloride) as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis by LC-MS/MS. nih.gov Isobutyryl-L-carnitine-d3, where three hydrogen atoms are replaced by deuterium (B1214612), is the ideal internal standard for the quantification of isobutyryl-L-carnitine. medchemexpress.com

The critical roles of Isobutyryl-L-carnitine-d3 include:

Correction for Matrix Effects: Biological matrices can contain endogenous compounds that co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are normalized.

Compensation for Sample Preparation Variability: Losses of the analyte can occur during extraction, evaporation, and reconstitution steps. The SIL-IS is added to the sample at the beginning of the preparation process and is subject to the same losses as the analyte. restek.com The use of the peak area ratio effectively corrects for this variability.

Correction for Instrument Response Fluctuations: The sensitivity of the mass spectrometer can fluctuate over time. As the analyte and the SIL-IS are measured in the same analytical run, any changes in instrument response will affect both compounds equally, and the ratio will remain constant.

In essence, Isobutyryl-L-carnitine-d3 mimics the behavior of the endogenous isobutyryl-L-carnitine throughout the entire analytical process, enabling highly accurate and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is the predominant technique for acylcarnitine analysis, gas chromatography-mass spectrometry (GC-MS) can also be employed, though it requires a chemical modification step known as derivatization.

Derivatization Procedures for Enhanced Volatility and Sensitivity in GC-MS

Acylcarnitines are non-volatile compounds due to their polar functional groups (a quaternary ammonium and a carboxyl group) and therefore cannot be directly analyzed by GC-MS. youtube.com Derivatization is necessary to convert them into volatile and thermally stable derivatives. youtube.com

A common derivatization strategy for acylcarnitines involves esterification of the carboxylic acid group. This can be achieved by reacting the acylcarnitine with an alcohol (e.g., n-butanol) in the presence of an acid catalyst (e.g., acetyl chloride). nih.gov This reaction converts the non-volatile carboxylic acid into a more volatile butyl ester.

Other derivatization reagents, such as silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), can also be used to derivatize the hydroxyl group of the carnitine moiety. youtube.com The choice of derivatization agent depends on the specific analytical requirements and the desire to improve chromatographic properties and mass spectrometric sensitivity. researchgate.net While effective, derivatization adds an extra step to the sample preparation workflow and requires careful optimization to ensure complete and reproducible reactions. researchgate.net

Design of Gas Chromatographic Conditions for Deuterated Compounds

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly employed for acylcarnitine analysis, gas chromatography-mass spectrometry (GC-MS) represents a powerful alternative. nih.govhmdb.ca The analysis of polar and non-volatile compounds like acylcarnitines by GC-MS necessitates a chemical derivatization step to increase their volatility and thermal stability. A common approach involves esterification, such as conversion to butyl esters, which enhances their chromatographic properties. nih.govnih.gov

The design of GC conditions for analyzing deuterated compounds such as Isobutyryl-L-carnitine-d3 is fundamentally identical to that for their non-deuterated counterparts. The small mass difference introduced by deuterium substitution does not significantly alter the compound's polarity or volatility, resulting in nearly identical retention times for the analyte (isobutyryl-L-carnitine) and the deuterated internal standard (Isobutyryl-L-carnitine-d3). nih.gov

Key aspects of GC method design include:

Column Selection : A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for separating the derivatized acylcarnitines.

Temperature Programming : A programmed temperature ramp is essential to first elute the more volatile short-chain acylcarnitines and then the longer-chain species. An initial oven temperature might be set around 100-150°C, followed by a ramp of 10-20°C per minute to a final temperature of approximately 300°C.

Injector and Detector Temperatures : The injector and detector transfer line temperatures must be high enough to prevent condensation of the analytes, typically in the range of 250-300°C.

Carrier Gas : Helium is a common carrier gas, with flow rates optimized for the best separation efficiency.

One established method for plasma acylcarnitine analysis utilizes gas chromatography-chemical ionization mass fragmentography (GC-CI-MS), which provides high specificity for quantitative analysis. hmdb.ca

Quantitative Analysis Strategies Using GC-MS with Stable Isotope Dilution

The stable isotope dilution (SID) method is the cornerstone of accurate quantification in mass spectrometry. nih.gov Isobutyryl-L-carnitine-d3 is an ideal internal standard for measuring isobutyryl-L-carnitine because it is chemically identical to the analyte, ensuring it behaves the same way during sample extraction, derivatization, and chromatographic separation. caymanchem.combiomol.com

The quantification strategy involves these steps:

Spiking the Sample : A known amount of the deuterated internal standard, Isobutyryl-L-carnitine-d3 (chloride), is added to the biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process. waters.com

Sample Preparation : The sample undergoes extraction and derivatization. Any loss of analyte during these steps will be matched by a proportional loss of the internal standard.

GC-MS Analysis : During analysis, the mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to the derivatized analyte and the deuterated internal standard. For example, in a multiple-reaction monitoring (MRM) experiment, a specific precursor ion for both the analyte and the standard is selected and fragmented, and a resulting product ion is monitored for each. nih.gov The key is that the deuterated standard will have a precursor and/or product ion with a higher mass (e.g., +3 Da) than the native analyte.

Quantification : The concentration of the endogenous isobutyryl-L-carnitine is calculated based on the ratio of the peak area of the analyte to the peak area of the known-concentration internal standard. This ratio is compared against a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard. researchgate.net This ratiometric approach corrects for variations in sample recovery and instrument response, leading to high accuracy and precision. chromatographyonline.com

Method Validation and Performance Evaluation

For any quantitative assay to be considered reliable for research or clinical applications, it must undergo rigorous validation to demonstrate its performance characteristics. sarpublication.com This process ensures the method is fit for its intended purpose. nih.gov

Assessment of Linearity, Accuracy, and Precision in Quantitative Assays

The validation of bioanalytical methods for acylcarnitines consistently demonstrates excellent performance across these key metrics.

Linearity : Assays show a linear relationship between the concentration of the analyte and the instrument's response over a specified range. sarpublication.com For quantitative methods measuring short-chain acylcarnitines, calibration curves typically yield a correlation coefficient (r²) of 0.99 or higher, indicating a strong linear fit. waters.com

Accuracy : Accuracy reflects how close the measured value is to the true value. It is often expressed as the percentage of recovery or percent bias. Validated methods for acylcarnitines in biological matrices like urine and plasma report high levels of accuracy. researchgate.net For instance, the mean bias of one method was reported to range from -1.7% to +14.7% across various acylcarnitines.

Precision : Precision measures the repeatability of the results, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For a method to be considered precise, the RSD for replicate measurements should be low, typically less than 15-20%. Acylcarnitine assays consistently demonstrate excellent precision. nih.gov

The table below summarizes typical performance data from a validated LC-MS/MS method for short-chain acylcarnitines, which is analogous to what would be expected from a well-developed GC-MS method.

Table 1: Example of Method Performance Characteristics for Acylcarnitine Quantification

| Parameter | Performance Metric | Reported Value | Source |

|---|---|---|---|

| Linearity | Correlation Coefficient (r²) | 0.988 - 0.999 | , waters.com |

| Accuracy | Mean Bias | -1.7% to +14.7% |

| Precision | Inter-assay CV | < 15% | , nih.gov |

Evaluation of Matrix Effects and Strategies for Compensation using Deuterated Standards

Matrix effects are a significant challenge in quantitative mass spectrometry, particularly when analyzing complex biological samples like plasma or urine. chromatographyonline.comrsc.org These effects occur when co-eluting endogenous molecules interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). chromatographyonline.com This can compromise the accuracy and reproducibility of the measurement. rsc.org

The primary strategy to overcome matrix effects is the use of a co-eluting, stable isotope-labeled internal standard, such as Isobutyryl-L-carnitine-d3. chromatographyonline.com Because the deuterated standard is chemically identical to the analyte, it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively cancelled out.

Studies evaluating matrix effects in acylcarnitine analysis have shown their presence. For example, one study found that the peak areas of acylcarnitines spiked into plasma samples were 110-120% of the areas in a clean solvent, indicating a net ion enhancement effect from the plasma matrix. nih.gov The use of a deuterated internal standard is essential to correct for such unpredictable variations.

Determination of Limits of Detection and Quantification for Research Applications

Two critical figures of merit for any quantitative assay are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govnist.gov

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. nist.gov

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be measured with a defined level of accuracy and precision. nih.gov The LOQ is a more practical limit for quantitative research applications.

For acylcarnitine analysis, the LOQ is determined by analyzing samples with decreasing concentrations of the analyte and identifying the lowest concentration that meets predefined criteria for accuracy (e.g., within ±20% of the nominal value) and precision (e.g., RSD ≤ 20%). nih.gov The high sensitivity of modern mass spectrometers allows for very low LOQs, which is essential as many acylcarnitines are present at low physiological concentrations. nih.gov

The table below shows examples of Lower Limits of Quantification (LLOQs) achieved for short-chain acylcarnitines in a validated bioanalytical method.

Table 2: Example LLOQs for Short-Chain Acylcarnitines in a Validated Assay

| Analyte | LLOQ (in prepared sample) | LLOQ (in original urine sample) | Source |

|---|---|---|---|

| Propionyl-L-carnitine (C3) | 7.5 ng/mL | 37.5 ng/mL | |

| Butyryl-L-carnitine (C4) | 3.0 ng/mL | 15.0 ng/mL | |

| Valeryl-L-carnitine (C5) | 3.0 ng/mL | 15.0 ng/mL |

These low limits enable researchers to accurately measure subtle changes in acylcarnitine profiles, providing valuable insights into metabolic pathways and disease states.

Applications of Isobutyryl L Carnitine D3 Chloride in Metabolic Pathway Elucidation

Investigation of Branched-Chain Amino Acid Catabolism (Valine Pathway)

The breakdown of the branched-chain amino acid valine is a critical metabolic pathway, and disruptions can lead to inherited metabolic disorders. medlineplus.gov Isobutyryl-L-carnitine is a key intermediate in this pathway, formed from the mitochondrial metabolite isobutyryl-CoA. nih.govsigmaaldrich.com

Stable isotope tracers are invaluable for performing metabolic flux analysis, which measures the rate of turnover of metabolites through a pathway. nih.govmonash.edu By introducing a labeled substrate, researchers can track the movement of atoms through a series of biochemical reactions. In the context of the valine pathway, studies have utilized 13C-labeled valine to trace its catabolism in cultured fibroblast cells. nih.gov In research models of isobutyryl-CoA dehydrogenase deficiency, these tracing studies show a significant accumulation of labeled isobutyrylcarnitine (B1203888), confirming the metabolic block. nih.gov

The use of Isobutyryl-L-carnitine-d3 (chloride) is integral to these experiments. While labeled valine tracks the forward flux to isobutyrylcarnitine, Isobutyryl-L-carnitine-d3 is added to the sample during analysis as an internal standard, enabling the exact quantification of the 13C-labeled isobutyrylcarnitine produced by the cells. This allows for a precise measurement of the metabolic flux from isobutyryl-CoA to isobutyryl-L-carnitine, providing quantitative insights into the pathway's efficiency and the impact of genetic defects.

Isobutyryl-CoA dehydrogenase (IBDH) is the enzyme responsible for a key dehydrogenation step in the valine catabolism pathway, converting isobutyryl-CoA to methacrylyl-CoA. frontiersin.orgresearchgate.net A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA and its subsequent conversion to isobutyryl-L-carnitine. caymanchem.comfrontiersin.org

Deuterium-labeled substrates can be used to probe the mechanisms of dehydrogenase enzymes by measuring the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. A significant KIE (where the reaction is slower with the heavier isotope) indicates that the breaking of the bond to that atom is a rate-limiting step of the reaction. Research on the related enzyme, fatty acyl-CoA dehydrogenase, demonstrated a very large deuterium (B1214612) isotope effect (kH/kD between 30 and 50) when using a deuterated substrate, which was instrumental in understanding its reaction mechanism. nih.gov

By analogy, Isobutyryl-L-carnitine-d3 can be used in research models to study the reverse reaction catalyzed by IBDH or, more commonly, deuterated isobutyryl-CoA (synthesized from precursors) can be used to study the forward reaction. In such kinetic studies, Isobutyryl-L-carnitine-d3 remains essential as the internal standard to accurately quantify the product, allowing for precise determination of reaction rates and the KIE. This information is crucial for characterizing the enzyme's catalytic mechanism and understanding how specific genetic mutations affect its function.

Table 1: Illustrative Kinetic Isotope Effect in Dehydrogenase Activity This table presents hypothetical data to illustrate the principle of using deuterium labeling for kinetic studies, based on findings for analogous enzymes.

| Substrate | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Limiting Step |

|---|---|---|---|

| Isobutyryl-CoA (Protio) | 15 | N/A | Baseline reaction rate |

| Isobutyryl-d3-CoA (Deuterated) | 0.5 | 30 | C-D bond cleavage is likely rate-limiting |

Characterization of Carnitine Acyltransferase Enzyme Kinetics and Substrate Specificity

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine. These enzymes are crucial for transporting fatty acids into the mitochondria for beta-oxidation and for buffering the ratio of free CoA to acyl-CoA within the cell. nih.govnih.gov The family is broadly classified by the length of the acyl chain they prefer: short, medium, or long.

Carnitine acetyltransferase (CrAT) is the enzyme primarily responsible for the synthesis of short-chain acylcarnitines, including isobutyryl-L-carnitine from isobutyryl-CoA. Detailed kinetic investigations are necessary to understand the substrate specificity and efficiency of these enzymes. Studies have shown that CrAT from pigeon breast muscle can transfer acyl groups up to 10 carbons long. nih.govnih.gov

In these biochemical assays, Isobutyryl-L-carnitine-d3 (chloride) serves as a critical analytical tool. It is used as an internal standard to quantify the formation of isobutyryl-L-carnitine when isobutyryl-CoA is provided as the substrate. This allows for precise measurement of the enzyme's activity (Vmax) and its affinity for the substrate (Km). Furthermore, by using Isobutyryl-L-carnitine-d3 as the substrate in the reverse reaction, researchers can study the kinetics of CoA acylation. The use of a stable isotope-labeled standard is superior to other methods as it perfectly mimics the behavior of the analyte during sample preparation and ionization in mass spectrometry, leading to highly accurate and reproducible kinetic data.

Table 2: Representative Substrate Specificity of Carnitine Acetyltransferase (CrAT) This table is based on published findings for CrAT, illustrating its preference for short-chain acyl groups.

| Acyl-CoA Substrate | Relative Enzyme Activity (%) | Acyl Chain Length |

|---|---|---|

| Acetyl-CoA | 100 | C2 |

| Propionyl-CoA | 95 | C3 |

| Isobutyryl-CoA | 85 | C4 (Branched) |

| Butyryl-CoA | 90 | C4 (Straight) |

| Hexanoyl-CoA | 60 | C6 |

| Octanoyl-CoA | 30 | C8 |

| Lauroyl-CoA (C12) | <5 (Inhibitory) | C12 |

Exploration of Short-Chain Acylcarnitine Homeostasis and Interconversion

Acylcarnitines are essential for maintaining cellular energy homeostasis. nih.gov They are involved in the metabolism of fatty acids and branched-chain amino acids and play a role in detoxifying cells by removing excess or abnormal acyl groups. nih.govnih.gov The balance, or homeostasis, of the acylcarnitine pool, particularly the interconversion between different short-chain species, is vital for metabolic flexibility.

Stable isotope tracing provides a dynamic view of these processes, which cannot be obtained from steady-state concentration measurements alone. monash.edu Research using deuterium-labeled L-carnitine (d3-carnitine) in mice has shown its rapid uptake into skeletal muscle and its subsequent conversion to d3-acetylcarnitine, especially during muscle contraction. nih.gov This highlights the rapid flux within the carnitine and acylcarnitine pools in response to metabolic demand.

Similarly, Isobutyryl-L-carnitine-d3 can be introduced into model systems (e.g., cell cultures or perfused organs) to trace its fate. Researchers can monitor its conversion back to isobutyryl-CoA, its potential interconversion into other acylcarnitine species, or its transport across different cellular membranes. These studies are crucial for building comprehensive models of metabolic networks and understanding how the homeostasis of short-chain acylcarnitines is maintained and regulated. biorxiv.org

Metabolomic Profiling and Systems Biology Investigations in Preclinical Models

Metabolomic profiling is a powerful technique used to obtain a comprehensive snapshot of the metabolites present in a biological sample, providing insights into the physiological state of an organism. nih.govnih.gov In systems biology, this data is integrated with genomic and proteomic information to build holistic models of cellular function.

In preclinical research, metabolomic profiling of biofluids like plasma and tissues from animal models is a common strategy to discover biomarkers for diseases and to understand their underlying pathology. Altered levels of specific acylcarnitines are well-established indicators of metabolic dysfunction. researchgate.net For instance, elevated plasma levels of isobutyryl-L-carnitine are a key biomarker for the inborn error of metabolism, isobutyryl-CoA dehydrogenase deficiency. nih.govresearchgate.net Studies in animal models have also linked changes in isobutyryl-L-carnitine levels to other conditions, including the activity of membrane transporters like Organic Cation Transporter 1 (OCT1), which is highly expressed in the liver. nih.govresearchgate.net

In all such metabolomic studies, accurate quantification is critical. Isobutyryl-L-carnitine-d3 (chloride) is the gold-standard internal standard for measuring isobutyryl-L-carnitine in complex biological matrices. caymanchem.combiomol.com By adding a known amount of the labeled standard to each sample prior to analysis, variations in sample extraction and instrument response can be corrected, ensuring that the measured changes in the endogenous metabolite are accurate and reliable. This precision is fundamental for identifying and validating metabolic indicators in preclinical research.

Table 3: Isobutyryl-L-carnitine as a Metabolic Indicator in Preclinical Research This table summarizes conditions where isobutyryl-L-carnitine levels are altered in research models, highlighting its role as a metabolic indicator.

| Condition/Model | Observed Change in Isobutyryl-L-carnitine | Associated Pathway/Process | Reference |

|---|---|---|---|

| Isobutyryl-CoA Dehydrogenase (IBD) Deficiency Model | Elevated | Valine Catabolism | nih.govresearchgate.net |

| Glutaric Aciduria Type 2 Model | Elevated | Multiple Acyl-CoA Dehydrogenation | |

| Reduced Organic Cation Transporter 1 (OCT1) Activity Model | Decreased | Membrane Transport/Metabolic Regulation | nih.govresearchgate.net |

| Traumatic Brain Injury Model | Decreased | Altered Energy Metabolism |

Comparative Analysis of Acylcarnitine Profiles Across Different Biological States

The application of stable isotope-labeled internal standards, such as Isobutyryl-L-carnitine-d3 (chloride), is fundamental to the accurate and precise comparative analysis of acylcarnitine profiles across different biological states. By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can reliably quantify variations in acylcarnitine concentrations, shedding light on metabolic dysregulation in various physiological and pathological conditions. nih.govnih.gov The use of an isotopic internal standard for each analyte, or a representative standard for a group of analytes, helps to correct for variations in sample preparation and instrument response, ensuring that observed differences are due to biological variation rather than analytical variability. nih.goviu.edu

Comparative acylcarnitine profiling is a powerful tool for diagnosing inborn errors of metabolism and for investigating the metabolic underpinnings of complex diseases. nih.goviu.edu For instance, the analysis of acylcarnitine profiles is a cornerstone of newborn screening programs, where it can identify disorders of fatty acid oxidation and organic acidemias. frontiersin.orgrbmb.net In these contexts, the profile of acylcarnitines in a patient's sample (e.g., plasma or dried blood spot) is compared to a healthy reference range.

A notable example where Isobutyryl-L-carnitine is a key biomarker is in Isobutyryl-CoA dehydrogenase deficiency (IBDD), an autosomal recessive disorder affecting the metabolism of the amino acid valine. frontiersin.orgnih.gov In individuals with IBDD, the impaired activity of isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is subsequently converted to isobutyrylcarnitine. nih.govresearchgate.net Consequently, the concentration of C4-acylcarnitine (which includes isobutyrylcarnitine) is significantly elevated in the blood of these patients compared to healthy individuals. frontiersin.orgnih.gov The use of LC-MS/MS methods allows for the separation of isobutyrylcarnitine from its isomer, butyrylcarnitine, providing a more definitive diagnosis. nih.gov

The research findings below illustrate the utility of comparative acylcarnitine analysis in distinguishing between different biological states.

Research Findings:

Studies comparing acylcarnitine levels in plasma or dried blood spots between healthy individuals and patients with specific metabolic disorders have demonstrated characteristic patterns of elevation.

Inborn Errors of Metabolism: In patients with IBDD, a significant elevation of C4-acylcarnitine is the primary diagnostic marker. frontiersin.orgresearchgate.net Similarly, other inborn errors of metabolism are characterized by the accumulation of specific acylcarnitines. For example, propionic acidemia and methylmalonic acidemia lead to an increase in propionylcarnitine (B99956) (C3). researchgate.net

Different Biological Matrices: The concentration of acylcarnitines can differ significantly between sample types, such as plasma and dried blood spots (DBS). One study found that free carnitine concentrations were generally higher in plasma than in DBS in control subjects. capes.gov.br Conversely, in patients with carnitine palmitoyltransferase 1 (CPT-1) deficiency, the free carnitine concentration in DBS was four times higher than in plasma. capes.gov.br Such differences are critical to consider when establishing diagnostic cutoffs.

Complex Diseases: Alterations in acylcarnitine profiles have also been associated with more common, complex diseases. For example, some studies have investigated changes in amino acid and acylcarnitine profiles in patients with multiple sclerosis compared to healthy controls, suggesting that these profiles could serve as potential biomarkers. nih.govresearchgate.net

These comparative analyses are critically dependent on the robust quantification enabled by stable isotope-labeled internal standards. While a comprehensive suite of labeled standards is often used, Isobutyryl-L-carnitine-d3 (chloride) is specifically intended for the precise measurement of isobutyrylcarnitine, a key biomarker for IBDD and a component of the broader acylcarnitine profile. nih.gov

Data from Comparative Acylcarnitine Analysis

The following table represents typical data that would be generated from a comparative study of acylcarnitine profiles in plasma from healthy controls versus patients with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). The use of Isobutyryl-L-carnitine-d3 (chloride) as an internal standard would ensure the accuracy of the isobutyrylcarnitine measurement.

| Acylcarnitine | Healthy Control Group (µmol/L) - Mean ± SD | IBDD Patient Group (µmol/L) - Mean ± SD | Fold Change (IBDD vs. Control) | P-value |

|---|---|---|---|---|

| Free Carnitine (C0) | 45.0 ± 8.5 | 30.0 ± 7.2 | 0.67 | <0.01 |

| Acetylcarnitine (C2) | 5.0 ± 1.5 | 4.5 ± 1.2 | 0.90 | ns |

| Propionylcarnitine (C3) | 0.4 ± 0.1 | 0.5 ± 0.2 | 1.25 | ns |

| Isobutyrylcarnitine (C4) | 0.2 ± 0.05 | 5.8 ± 1.5 | 29.0 | <0.001 |

| Octanoylcarnitine (C8) | 0.1 ± 0.03 | 0.1 ± 0.04 | 1.00 | ns |

| Palmitoylcarnitine (C16) | 0.3 ± 0.08 | 0.3 ± 0.09 | 1.00 | ns |

This table is illustrative and compiled from typical findings in the literature. Actual values can vary based on the specific study population and analytical methods. "ns" denotes not significant.

Mechanistic Studies of Isobutyryl L Carnitine Transport and Subcellular Distribution

Analysis of Organic Cation Transporter (OCT) Mediated Flux of Isobutyryl-L-carnitine in Cell Lines

The transport of isobutyryl-L-carnitine across the plasma membrane is mediated by specific solute carriers, with organic cation transporters (OCTs) playing a significant, albeit complex, role. Research using various cell lines has revealed that the interaction of isobutyryl-L-carnitine with OCTs is not uniform across different transporter isoforms and species.

Notably, human organic cation transporter 1 (hOCT1) does not appear to facilitate the transport of isobutyryl-L-carnitine, either as uptake or efflux. nih.gov In contrast, the human novel organic cation transporter 2 (hOCTN2) has been identified as a key transporter for isobutyryl-L-carnitine. nih.gov Studies in cell lines overexpressing hOCTN2 have allowed for the determination of its transport kinetics for isobutyryl-L-carnitine. nih.gov

Kinetic Parameters of Isobutyryl-L-carnitine Transport by hOCTN2

| Transporter | Parameter | Value | Cell Line | Reference |

|---|---|---|---|---|

| hOCTN2 | Km | 72.7 ± 18.6 µM | HEK293 | nih.gov |

| hOCTN2 | Vmax | 2.06 ± 0.08 nmol × mg protein⁻¹ × min⁻¹ | HEK293 | nih.gov |

The lack of transport by hOCT1 is a significant finding, particularly as genome-wide association studies have linked hOCT1 genotypes to plasma concentrations of isobutyryl-L-carnitine. nih.govnih.gov This suggests an indirect regulatory role for hOCT1 in modulating isobutyryl-L-carnitine levels, rather than direct transport. nih.gov Further research in various cell lines continues to elucidate the specific contributions of different OCTs and other transporters to the cellular flux of isobutyryl-L-carnitine.

Cross-Species Comparative Analysis of Acylcarnitine Transport Mechanisms in Research Models

Significant species differences exist in the transport mechanisms of acylcarnitines, including isobutyryl-L-carnitine, which has important implications for the translation of findings from animal models to humans. A prime example of this is the contrasting role of OCT1 in humans and mice.

While hOCT1 does not transport isobutyryl-L-carnitine, murine OCT1 (mOCT1) has been shown to be an efficient efflux transporter for this metabolite. nih.govresearchgate.net This fundamental difference highlights the caution required when extrapolating data from mouse models to predict human physiological responses. Inhibition experiments have further solidified this finding, demonstrating that the efflux of isobutyryl-L-carnitine and other acylcarnitines is reduced upon inhibition of mOCT1, but not hOCT1. nih.govresearchgate.net

Studies using primary hepatocytes from both mice and humans have revealed distinct patterns of intra- and extracellular acylcarnitine species after loading with deuterated carnitine, with mOCT1 showing consistent efflux activity that is absent for hOCT1. nih.gov Research on rat models has also contributed to our understanding of acylcarnitine transport, with studies on isolated rat liver mitochondria demonstrating the efflux of various short- and medium-chain acylcarnitines. nih.gov

Comparative OCT1-Mediated Transport of Isobutyryl-L-carnitine

| Research Model | Transporter | Transport Activity | Reference |

|---|---|---|---|

| Human (in vitro cell lines) | hOCT1 | No significant uptake or efflux | nih.gov |

| Mouse (in vitro cell lines, primary hepatocytes) | mOCT1 | Efflux transporter | nih.govresearchgate.net |

These cross-species variations underscore the importance of selecting appropriate research models and the need for careful interpretation of data when investigating acylcarnitine transport mechanisms.

Intracellular Compartmentalization and Trafficking of Deuterated Acylcarnitines

The intracellular journey of isobutyryl-L-carnitine and other acylcarnitines is a highly regulated process involving transport across the membranes of various organelles, most notably the mitochondria. Deuterated acylcarnitines, including those derived from isobutyryl-L-carnitine-d3, are instrumental in tracing these trafficking pathways.

The primary role of the carnitine system is to shuttle acyl groups from the cytoplasm into the mitochondrial matrix for β-oxidation. hmdb.canih.gov This is facilitated by a series of transporters and enzymes. Once inside the cell, which is primarily mediated by transporters like OCTN2, isobutyryl-L-carnitine must traverse the mitochondrial membranes. nih.govnih.govfrontiersin.org The mitochondrial carnitine/acylcarnitine carrier (CAC), also known as SLC25A20, is the key transporter located on the inner mitochondrial membrane responsible for exchanging acylcarnitines from the intermembrane space with free carnitine from the mitochondrial matrix. nih.govfrontiersin.orgyoutube.com

The use of deuterated precursors, such as carnitine-d9 and valine-d8, allows for the tracking of the formation and subsequent movement of deuterated acylcarnitines. nih.gov For instance, incubating cells with carnitine-d9 leads to the formation of various d9-acylcarnitines, including isobutyryl-d9-carnitine. nih.gov The appearance of these deuterated species in the extracellular medium provides evidence of their efflux from the cell. nih.gov Similarly, using valine-d8 as a precursor allows for the tracking of newly synthesized isobutyryl-d7-carnitine and its distribution between the intracellular and extracellular compartments. nih.gov

Evidence also suggests the existence of a "branched-chain" carnitine-acylcarnitine translocator in mitochondria, which may be specifically involved in the metabolism of branched-chain amino acids like valine. nih.gov Furthermore, studies have indicated that the carnitine-acylcarnitine translocase is also present in peroxisomes, suggesting a role for this transporter in the trafficking of acylcarnitines between peroxisomes and other cellular compartments. nih.gov The concerted action of these various transporters creates a complex network for the trafficking of acylcarnitines, ensuring the efficient flow of metabolites for energy production and other cellular processes. nih.govfrontiersin.org

Emerging Research Directions and Methodological Advancements for Deuterated Acylcarnitines

Integration of Stable Isotope Tracing with High-Resolution Metabolomics

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems. nih.gov This method involves introducing molecules labeled with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into cells, tissues, or organisms. nih.gov Researchers can then track the journey of these labeled atoms as they are incorporated into various metabolites. nih.gov This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. nih.gov

The integration of this tracing technique with high-resolution metabolomics, particularly using liquid chromatography-mass spectrometry (LC-MS), has become pivotal for understanding cellular function and metabolic rewiring in disease states. nih.govnih.gov High-resolution mass spectrometry allows for the precise mass measurement of metabolites, enabling the differentiation of isotopically labeled molecules from their unlabeled forms. In this context, Isobutyryl-L-carnitine-d3 (chloride) is used as an internal standard. bioscience.co.uk By adding a known quantity of this deuterated standard to a biological sample, researchers can accurately quantify the endogenous levels of isobutyryl-L-carnitine, correcting for variations that may occur during sample preparation and analysis. This accuracy is fundamental for the reliability of data generated in high-resolution metabolomics studies that aim to unravel complex metabolic networks. nih.gov

Development of Advanced Computational Models for Metabolic Reconstruction and Flux Analysis

The data generated from stable isotope tracing experiments are often complex, requiring sophisticated computational tools for interpretation. youtube.com Metabolic Flux Analysis (MFA) has emerged as a key computational approach to quantify the rates (fluxes) of reactions within a metabolic network. youtube.combiorxiv.org This method utilizes the isotope labeling patterns measured in metabolites to mathematically solve for the flow of molecules through various pathways. biorxiv.org

Recent advancements have seen the development of more powerful and accessible computational models. For instance, machine learning frameworks like ML-Flux are being engineered to decipher complex isotope labeling patterns more rapidly and accurately than traditional iterative solvers. biorxiv.orgbiorxiv.org These models can take variable isotope labeling data as input and output mass-balanced metabolic fluxes, democratizing the process of quantitative metabolic profiling. biorxiv.org Stoichiometric models are also used to reconstruct metabolic networks of and between different cell types, such as neurons and astrocytes, to simulate metabolic behavior in silico and test hypotheses about cellular metabolism in health and disease. nih.gov The accuracy of these powerful computational models is critically dependent on the quality of the input data. The use of internal standards like Isobutyryl-L-carnitine-d3 (chloride) is essential for providing the precise and reliable quantification of acylcarnitines needed to constrain these models and generate meaningful flux maps.

Application of Isobutyryl-L-carnitine-d3 (chloride) in In Vitro Diagnostic Research Methodologies

The primary and most direct application of Isobutyryl-L-carnitine-d3 (chloride) is in in vitro research methodologies that underpin diagnostic discovery. It is specifically designed for use as an internal standard for the quantification of isobutyryl-L-carnitine. caymanchem.combiomol.comlabclinics.com Endogenous isobutyryl-L-carnitine is a naturally occurring four-carbon acylcarnitine that plays a role in fatty acid oxidation and organic acid metabolism. caymanchem.comcaymanchem.com

Elevated concentrations of isobutyryl-L-carnitine in biological fluids are associated with certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency. caymanchem.comcaymanchem.com Research methods using tandem mass spectrometry to screen for these disorders rely on the accurate measurement of acylcarnitine profiles. caymanchem.com The inclusion of Isobutyryl-L-carnitine-d3 (chloride) in these analytical runs allows for precise quantification, which is crucial for distinguishing between normal and pathologically elevated levels of its endogenous counterpart. This application is a cornerstone of research aimed at improving screening methods and understanding the metabolic basis of such genetic disorders. mdpi.com

Table 1: Chemical Properties of Isobutyryl-L-carnitine-d3 (chloride)

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | (R)-3-carboxy-2-(isobutyryloxy)-N,N-dimethyl-N-(methyl-d3)propan-1-aminium, monochloride | caymanchem.combiomol.com |

| Molecular Formula | C₁₁H₁₉D₃NO₄ · Cl | caymanchem.combiomol.com |

| Formula Weight | 270.8 | caymanchem.combiomol.com |

| Purity | ≥99% deuterated forms (d₁-d₃) | caymanchem.combiomol.com |

| Synonyms | CAR 4:0-d3, C4:0 Carnitine-d3, L-Carnitine isobutyryl ester-d3, L-Isobutyrylcarnitine-d3 | caymanchem.combiomol.com |

| Primary Application | Internal standard for GC- or LC-MS quantification of isobutyryl-L-carnitine | caymanchem.combiomol.comlabclinics.com |

Exploration of Novel Research Platforms for Acylcarnitine Discovery and Characterization

The field of metabolomics is continually evolving, with new platforms emerging for the comprehensive discovery and characterization of metabolite classes like acylcarnitines. mdpi.com Traditional methods often monitor a limited number of these compounds. plos.org However, novel strategies are expanding the scope of acylcarnitine profiling significantly.

One such advancement involves the use of liquid chromatography-high resolution mass spectrometry (LC-HRMS) combined with innovative data analysis strategies. nih.govresearchgate.net Researchers have developed methods based on retention time (RT) prediction and data-independent acquisition to enable large-scale, reliable identification of hundreds of acylcarnitines in complex biological samples like plasma and liver tissue. nih.govresearchgate.net These approaches can reduce false-positive results and even predict the retention times of previously uncharacterized acylcarnitines. plos.orgnih.gov

Another novel platform utilizes chemical derivatization to improve the analytical properties of acylcarnitines. For example, derivatizing acylcarnitines with agents like 3-(N,N-dimethylaminopropyl)hydrazine (3NPH) can increase detection sensitivity and create a more uniform elution profile on reversed-phase chromatography columns. plos.org This allows for the robust detection of a wide range of acylcarnitines, from short-chain to long-chain species, in a single analysis, even on lower-resolution mass spectrometers. plos.org These cutting-edge platforms, which rely on the foundational principles of mass spectrometry, represent the future of acylcarnitine research and will continue to benefit from the availability of high-purity internal standards like Isobutyryl-L-carnitine-d3 (chloride) for quantitative accuracy.

Q & A

Basic Research Questions

Q. How is Isobutyryl-L-carnitine-d3 (chloride) structurally identified and validated in experimental settings?

- Methodological Answer : Structural validation typically employs high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR). For deuterated compounds like Isobutyryl-L-carnitine-d3 (chloride), isotopic purity (>99%) must be confirmed using LC-MS/MS to ensure proper labeling. Canonical SMILES strings and IUPAC nomenclature (e.g., [(2R)-3-carboxy-2-isobutyryloxypropyl]-trimethylazanium chloride-d3) are critical for unambiguous identification .

Q. What protocols are recommended for quantifying Isobutyryl-L-carnitine-d3 (chloride) in biological matrices?

- Methodological Answer : Use deuterated analogs as internal standards (IS) in LC-MS/MS workflows. Prepare stock solutions at 10 mM in PBS or ethanol, and validate linearity across physiological ranges (e.g., 0.1–100 µM). Matrix effects are minimized by matching IS and analyte extraction efficiencies (e.g., protein precipitation with acetonitrile) .

Q. How should Isobutyryl-L-carnitine-d3 (chloride) be stored to maintain stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in deuterium-depleted water or PBS (pH 7.2) to prevent isotopic exchange. Monitor degradation via periodic LC-MS analysis of peak integrity and isotopic distribution .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic interplay between Isobutyryl-L-carnitine-d3 (chloride) and short-chain acyl-CoA dehydrogenase (SCAD) activity?

- Methodological Answer : Combine tracer studies (using ¹³C-labeled substrates) with isotopomer analysis via LC-HRMS. SCAD activity assays should include kinetic parameters (Km, Vmax) measured under varying substrate concentrations. Validate results against SCAD-deficient cell models to isolate pathway-specific effects .

Q. What strategies resolve contradictions in tissue-specific accumulation data for Isobutyryl-L-carnitine-d3 (chloride)?

- Methodological Answer : Use compartmental pharmacokinetic modeling to account for tissue partitioning differences. Cross-validate findings with imaging techniques (e.g., MALDI-TOF) in tissue sections. Confounding factors like pH-dependent chloride transport or mitochondrial uptake kinetics should be controlled .

Q. How can cross-reactivity with endogenous carnitine analogs be minimized in Isobutyryl-L-carnitine-d3 (chloride) assays?

- Methodological Answer : Optimize chromatographic separation using HILIC columns (e.g., Waters ACQUITY BEH Amide) to resolve structural isomers. Employ MRM transitions specific to the deuterated fragment ions (e.g., m/z 85 → 60 for d3-labeled trimethylammonium). Validate specificity using knockout animal models or siRNA-mediated gene silencing .

Q. What ethical and methodological considerations apply to in vivo studies using Isobutyryl-L-carnitine-d3 (chloride)?

- Methodological Answer : Adhere to institutional guidelines for deuterated compound use. Prioritize in vitro models (e.g., hepatocyte spheroids) for preliminary toxicity screening. For in vivo work, justify isotopic labeling in protocols and ensure compliance with FDA/EMA regulations on non-therapeutic deuterated agents .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships in Isobutyryl-L-carnitine-d3 (chloride) studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. What tools are recommended for integrating Isobutyryl-L-carnitine-d3 (chloride) data into broader metabolomic datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.